![molecular formula C17H14ClN3O2S B2882852 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide CAS No. 941930-28-5](/img/structure/B2882852.png)
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that is known for its wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization. This afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, gave the title sulfonamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide” and its derivatives typically involve esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .科学的研究の応用
Synthesis and Characterization
Research has demonstrated the synthesis of a new series of derivatives, highlighting the chemical versatility and potential for pharmacological applications of these compounds. For example, a study focused on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, exploring their antibacterial and anti-enzymatic potential along with % hemolytic activity to understand their cytotoxic behavior (Nafeesa et al., 2017). Another study reported the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, uncovering their potential as antibacterial agents and moderate α-chymotrypsin enzyme inhibitors (Siddiqui et al., 2014).
Biological Screening
The biological screening of these derivatives has shown promising results in various assays. A notable example includes the evaluation of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide for its activity against acetylcholinesterase, highlighting its potential in therapeutic applications (Rehman et al., 2013). Additionally, derivatives have been evaluated for their antibacterial, hemolytic, and thrombolytic activities, presenting a compound with low toxicity and good thrombolytic activity compared to standard drugs, which might be beneficial in the development of new treatments for cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).
Anticancer and Antimicrobial Activities
Further studies have focused on exploring the anticancer and antimicrobial potentials of these compounds. For instance, a novel synthetic route led to derivatives with potent α-glucosidase inhibitory potential, alongside molecular docking and ADME predictions, suggesting these compounds as promising drug leads (Iftikhar et al., 2019). The antimicrobial evaluation of chalcone derivatives containing the 1,3,4-oxadiazole moiety against multidrug-resistant bacteria and fungi further underscores the therapeutic potential of these molecules (Joshi & Parikh, 2013).
将来の方向性
The future directions for research on “N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide” and its derivatives could involve further exploration of their potential biological activities. For instance, ongoing studies are focused on exploring the mechanism by which these compounds inhibit M. tuberculosis cell growth . Other potential areas of research could include the development of novel antitubercular agents and the investigation of other biological activities associated with 1,3,4-oxadiazole derivatives .
特性
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-24-14-8-2-11(3-9-14)10-15(22)19-17-21-20-16(23-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEVHBJUGANNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

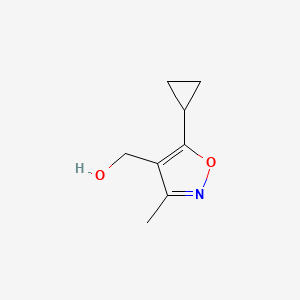
![ethyl 1-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetyl)piperidine-3-carboxylate](/img/structure/B2882771.png)

![2-{4-[(2,5-difluorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2882777.png)
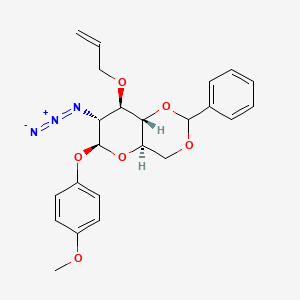
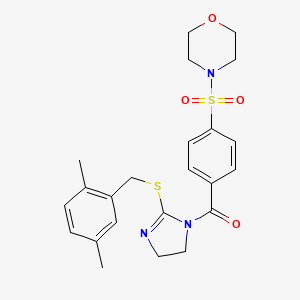
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882781.png)
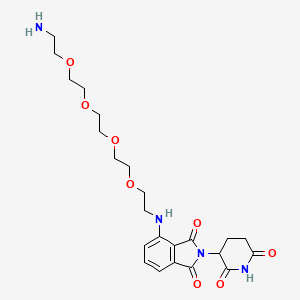
![2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone](/img/structure/B2882785.png)
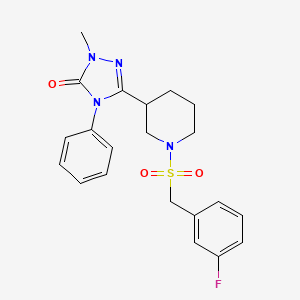
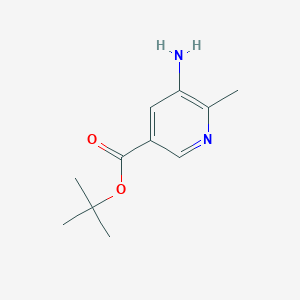
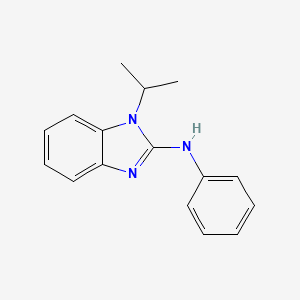
![N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2882791.png)
